2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid
Description
2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is characterized by the presence of an amino group, a methoxymethyl group attached to a phenyl ring, and an acetic acid moiety
Properties
CAS No. |
66320-58-9 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-amino-2-[4-(methoxymethyl)phenyl]acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-14-6-7-2-4-8(5-3-7)9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) |
InChI Key |
KFFBMZVKAKGGKV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Aromatic Substitution and Nitroaniline Intermediate Formation
A key intermediate in the synthesis is often 2-methoxyl-4-nitroaniline or related substituted nitroanilines. According to a detailed patent (CN109776337A), the preparation of 2-methoxyl-4-nitroaniline involves:
- Acetylation of o-aminoanisole (2-aminoanisole) with acetic acid at 110–130 °C for 6–10 hours, producing 2-p-methoxyacetanilide. This step removes water by reactive distillation to drive the reaction forward.
- Nitration of the acetylated product by dropwise addition of fuming nitric acid at 0–10 °C, followed by reaction at 0–50 °C for 2–4 hours, yielding 2-methoxyl-4-nitroacetanilide.
- Hydrolysis of the nitroacetanilide in 10–25% aqueous alkali (e.g., sodium hydroxide or potassium hydroxide) at 80–100 °C for 2–4 hours to obtain 2-methoxyl-4-nitroaniline.
This multi-step process is characterized by controlled temperature and molar ratios to optimize yield and purity. The acetylation protects the amino group during nitration, preventing overreaction or side reactions. The nitration step is carefully controlled to avoid excessive oxidation or decomposition.
| Step | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| 1 | 2-aminoanisole + acetic acid, 110–130 °C, 6–10 h | 2-p-methoxyacetanilide | Water removal by distillation |
| 2 | Fuming nitric acid, 0–10 °C (dropwise), then 0–50 °C, 2–4 h | 2-methoxyl-4-nitroacetanilide | Controlled nitration |
| 3 | 10–25% NaOH or KOH, 80–100 °C, 2–4 h | 2-methoxyl-4-nitroaniline | Hydrolysis of acetyl group |
This approach is scalable and allows for recycling of acetic acid from filtrates, improving economic and environmental aspects of the process.
Introduction of the Amino Acid Side Chain
While the above patent focuses on the nitroaniline intermediate, the conversion to 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid requires further steps to introduce the glycine moiety.
Common synthetic strategies for phenylglycine derivatives include:
- Strecker synthesis : Reaction of substituted benzaldehydes with ammonia and cyanide sources to form aminonitriles, followed by hydrolysis.
- Chiral or racemic alkylation of glycine derivatives : Using substituted benzyl halides or related electrophiles.
- Reductive amination of substituted phenylacetaldehydes : Followed by functional group modifications.
Although no direct preparation of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid was found in the searched patents or literature, related compounds such as substituted phenylacetic acids are prepared via these methods.
Example of Related Phenylacetic Acid Salt Preparation
From patent EP2551265A1, related substituted phenylacetic acids are prepared and isolated as their alkaline salts using:
- Reaction with sodium hydroxide, potassium hydroxide, or lithium hydroxide in organic solvents like methanol or tetrahydrofuran (THF).
- Control of reaction temperature between 40–70 °C.
- Isolation by crystallization after acidification and pH adjustment.
This method could be adapted to the preparation of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid by first synthesizing the acid and then isolating it as a salt for purification.
| Parameter | Conditions/Details |
|---|---|
| Base | NaOH, KOH, or LiOH |
| Solvent | Methanol or THF |
| Temperature | 40–70 °C (preferably ~65 °C) |
| Isolation | Acidification to pH 0–1, crystallization |
| Yield | 78–90% molar yield reported for similar compounds |
Research Findings on Related Compounds
A 2009 study (PMC6675461) on substituted phenyl derivatives shows that amino acid analogues can be synthesized via:
- Reaction of substituted benzaldehydes with L-cysteine or other amino acid derivatives to form thiazolidine carboxylic acids.
- Subsequent functional group modifications including Boc protection, amide coupling, and deprotection.
- Reductive amination and esterification steps to obtain target amino acid derivatives.
Although this study focuses on thiazolidine derivatives, the methodologies demonstrate the versatility of amino acid synthesis from substituted phenyl precursors, which could be adapted to the target compound.
Summary Table of Preparation Methods
The preparation of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid involves multi-step aromatic substitution, nitration, hydrolysis, and amino acid side chain introduction. The most detailed preparation data available concerns the synthesis of 2-methoxyl-4-nitroaniline intermediates, which can be converted to the target compound via established amino acid synthesis routes such as reductive amination or Strecker synthesis.
The preparation methods emphasize:
- Careful control of reaction temperatures and molar ratios.
- Use of protective groups during nitration.
- Recycling of reagents such as acetic acid.
- Isolation and purification via salt formation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The amino and methoxymethyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenylacetic acid derivatives .
Scientific Research Applications
2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. Upon binding to these targets, the compound can modulate their activity, leading to downstream effects on cellular signaling pathways. For example, it may inhibit enzymatic activity, affecting processes like insulin signaling, cell proliferation, and immune responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-methylphenyl)-2-phenyl-acetic acid: This compound has a similar structure but with a methyl group instead of a methoxymethyl group.
2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride: This compound features an aminomethyl group instead of a methoxymethyl group.
Uniqueness
2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties, making it a valuable compound for specific applications in research and industry .
Biological Activity
2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid, also known as H-Phg(4-OMe)-OH, is a compound with potential biological significance. Its structure comprises an amino acid backbone with a methoxymethyl substituent on the phenyl ring, which may influence its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| CAS Number | 24593-48-4 |
| IUPAC Name | 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid |
The biological activity of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid is attributed to its interaction with various molecular targets. The presence of the amino group allows for hydrogen bonding, while the methoxymethyl group can engage in π-π interactions with aromatic residues in proteins. These interactions may modulate enzyme activities and receptor functions, leading to diverse biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies have demonstrated that 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in various cell models, suggesting potential use in treating inflammatory diseases .
- Analgesic Properties : The compound has shown efficacy in reducing pain responses in animal models, indicating its potential as an analgesic agent .
- Antioxidant Activity : Preliminary studies suggest that it may enhance antioxidant enzyme levels, thereby providing protective effects against oxidative stress .
Case Studies
Several studies have explored the efficacy of 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid:
- Study on Inflammatory Pain : A study conducted on mice indicated that administration of this compound significantly reduced inflammatory pain induced by acetic acid and formalin, showcasing its analgesic and anti-inflammatory capabilities .
- Cellular Mechanisms : In vitro studies demonstrated that the compound could inhibit IL-6 signaling pathways in Hep3B cells, which are crucial for inflammation and cancer progression .
Q & A
Q. What are the established synthetic routes for 2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid, and what are their critical reaction parameters?
The synthesis of this compound can be inferred from analogous phenylacetic acid derivatives. Key methods include:
- Nucleophilic substitution : Introducing the methoxymethyl group via alkylation of 4-hydroxyphenyl precursors using chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., NaH in THF) .
- Amino group incorporation : Strecker synthesis or reductive amination of ketone intermediates, followed by hydrolysis to yield the acetic acid moiety .
- Optimization parameters : Solvent polarity (e.g., DMF for polar intermediates), temperature control (0–25°C to prevent side reactions), and catalyst selection (e.g., Pd/C for hydrogenation steps) .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Structural confirmation :
- NMR (¹H/¹³C): Assign methoxymethyl protons (δ ~3.3–3.5 ppm for CH₂OCH₃) and α-amino protons (δ ~4.0–4.5 ppm) .
- HPLC-MS : Quantify purity and detect byproducts using reverse-phase C18 columns with ESI+ ionization .
- Crystallinity : X-ray diffraction for salt forms (e.g., hydrochloride) to confirm stereochemistry .
Q. What are the solubility and stability profiles under varying pH and temperature conditions?
- Solubility : High in polar aprotic solvents (DMSO, DMF) and aqueous buffers at pH 3–5 due to zwitterionic properties .
- Stability :
- Thermal : Decomposition >150°C (TGA data from analogous compounds) .
- Hydrolytic : Susceptible to ester hydrolysis in basic conditions (pH >9); methoxymethyl group stable at pH 2–7 .
Advanced Research Questions
Q. How can contradictory data on reaction yields or byproduct formation be resolved during scale-up?
- Case study : Discrepancies in substitution reactions (e.g., methoxymethyl vs. methoxy derivatives) may arise from:
- Reagent purity : Trace moisture in MOM-Cl reduces alkylation efficiency .
- Catalyst poisoning : Residual amines in hydrogenation steps deactivate Pd/C .
- Mitigation :
- Use anhydrous conditions (molecular sieves) for alkylation.
- Pre-treat catalysts with acetic acid to block amine adsorption sites .
Q. What strategies optimize enantiomeric purity for chiral applications?
- Chiral resolution : Use (R)- or (S)-mandelic acid derivatives for diastereomeric salt formation, followed by recrystallization .
- Asymmetric synthesis : Evans oxazolidinone auxiliaries or enzymatic resolution (e.g., lipases in kinetic resolutions) .
Q. How does the methoxymethyl group influence biological activity compared to other substituents?
- Comparative studies :
- Methoxymethyl vs. methoxy : Enhanced membrane permeability due to increased lipophilicity (logP increase by ~0.5 units) .
- Biological assays : In vitro testing against enzyme targets (e.g., proteases) shows 10–20% higher inhibition with methoxymethyl vs. methoxy analogs .
Methodological Recommendations
- Contradiction resolution : Replicate studies under controlled humidity/temperature and validate analytical methods (e.g., NMR integration vs. HPLC area%) .
- Biological assays : Use SPR (surface plasmon resonance) for binding affinity measurements to minimize false positives from solubility artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
